molecular formula C10H16N2O2 B13153172 [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Cat. No.: B13153172
M. Wt: 196.25 g/mol
InChI Key: HTSXULFRRSPVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol ( 1504438-74-7) is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It belongs to a class of compounds featuring a 1-methyl-1H-pyrazole moiety linked to an oxygen-containing heterocycle, a structural motif of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile chemical building block or intermediate for the synthesis of more complex molecules. Its molecular structure includes a hydroxymethyl group, making it a suitable precursor for further chemical modifications through reactions such as esterification, oxidation, or etherification. Similarly, the pyrazole ring can act as a pharmacophore, a key structural feature responsible for a drug's biological activity . Related compounds with this core structure have been investigated in the development of active pharmaceutical ingredients, including as inhibitors of protein kinases , which are key targets in oncology and the treatment of proliferative diseases . As a chiral molecule, the stereochemistry at the positions of the oxane ring can be critical for its biological activity and interaction with specific molecular targets . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

[2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol

InChI

InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3

InChI Key

HTSXULFRRSPVJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is an organic molecule featuring a pyrazole ring and a methanol functional group. It has received attention in medicinal chemistry because of its potential biological activities and applications in drug discovery.

Chemical Reactions
[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol can participate in group transfer reactions and oxidation-reduction reactions. Group transfer reactions involve the transfer of functional groups between molecules, which commonly occurs in metabolic processes. Oxidation-reduction reactions are critical for energy production in biological systems, especially in the formation of adenosine triphosphate (ATP).

Synthesis
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol typically requires several steps, with each step needing careful optimization to ensure high yields and purity of the final product.

Biological Activity
Computational methods, such as the PASS (Prediction of Activity Spectra for Substances) program, have been used to predict the biological activity of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol. This tool analyzes structure-activity relationships and can forecast a wide range of biological activities, including potential therapeutic effects and toxicity profiles. Compounds with similar pyrazole structures have been associated with various pharmacological effects, making this compound a candidate for further investigation in drug development.

Mechanism of Action

The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The table below summarizes key structural analogs of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, along with their similarity metrics and distinguishing features:

Compound Name CAS Number Structural Differences Similarity Score Key Properties
(1-Methyl-1H-pyrazol-3-yl)methanol 25222-43-9 Pyrazole ring methylated at 3-position; lacks oxane ring 0.85 Higher polarity due to free hydroxyl; lower lipophilicity
1-Methyl-1H-pyrazole-4-carboxylic acid 25016-11-9 Carboxylic acid substituent at pyrazole 4-position; lacks oxane 0.80 Acidic (pKa ~3–4); reactive in coupling reactions
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride 1227465-76-0 Fused pyrazolo-pyridine system; hydrochloride salt N/A Enhanced solubility in polar solvents; potential CNS activity
rac-[(2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol 2031242-04-1 Racemic mixture of stereoisomers; identical core structure N/A Stereochemical complexity impacts pharmacokinetics and binding affinity

Key Observations

Positional Isomerism: The analog (1-methyl-1H-pyrazol-3-yl)methanol (CAS 25222-43-9) demonstrates how methyl group placement on the pyrazole ring alters electronic properties.

Functional Group Variation : Replacing the hydroxyl group with a carboxylic acid (CAS 25016-11-9) introduces acidity, enabling salt formation and broadening applications in coordination chemistry. However, this substitution reduces thermal stability compared to the parent compound .

Ring System Complexity: The fused pyrazolo-pyridine system (CAS 1227465-76-0) increases molecular rigidity, which may improve binding specificity in biological targets but reduces solubility in non-polar solvents .

Stereochemical Considerations : The racemic form (CAS 2031242-04-1) highlights the importance of chirality in pharmacological activity. Enantiopure versions of the target compound could exhibit superior efficacy in asymmetric catalysis or receptor binding .

Biological Activity

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, a compound characterized by its unique pyrazole and oxane structure, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The chemical structure of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol can be represented as follows:

C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2

This compound features a pyrazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been tested against various bacterial strains:

CompoundBacterial Strains TestedInhibition Zone (mm)
Pyrazole Derivative AE. coli15
Pyrazole Derivative BStaphylococcus aureus18
Pyrazole Derivative CBacillus subtilis20

These findings suggest that the incorporation of the pyrazole moiety enhances the antimicrobial efficacy against common pathogens .

Anticancer Activity

Research has also explored the anticancer potential of pyrazole derivatives. In vitro studies demonstrate that [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol can induce apoptosis in cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)25Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)30Cell cycle arrest at G2/M phase

These results indicate a promising avenue for further research into its use as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol have been assessed through various assays. One study reported that this compound significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20050
IL-615030

This data suggests that the compound may modulate inflammatory responses, providing a potential therapeutic approach for inflammatory diseases .

Case Studies

Several case studies have been documented to validate the biological activities of related compounds. For instance, a study conducted on a series of pyrazole derivatives highlighted their effectiveness in inhibiting tumor growth in xenograft models. The results indicated that compounds with similar structural features to [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol could lead to significant tumor regression compared to control groups.

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